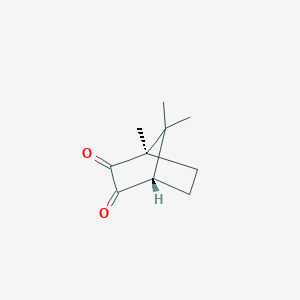
3-Aminomethylpyridine-N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
3-Aminomethylpyridine-N-oxide can be synthesized from 3-(aminomethyl)pyridine. One typical procedure involves the oxidation of pyridine derivatives or tertiary amines to their corresponding N-oxides. For instance, a solution of 3-(aminomethyl)pyridine in acetonitrile can be treated with 1,2-diphenyl-1,1,2,2-tetrahydroperoxyethane at room temperature . The reaction conditions and reagents used in this process are crucial for achieving high yields and purity of the desired product.
Chemical Reactions Analysis
3-Aminomethylpyridine-N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield different N-oxide derivatives .
Scientific Research Applications
3-Aminomethylpyridine-N-oxide has several scientific research applications In chemistry, it is used as a building block for synthesizing more complex moleculesAdditionally, it is used in industrial processes as a catalyst or intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 3-Aminomethylpyridine-N-oxide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Aminomethylpyridine-N-oxide can be compared with other similar compounds such as 3-(aminomethyl)pyridine and 3-Pyridinemethylamine. These compounds share similar structural features but differ in their chemical properties and reactivity. The presence of the N-oxide group in this compound makes it unique and imparts distinct chemical behavior compared to its analogs .
Properties
IUPAC Name |
(1-oxidopyridin-1-ium-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-4-6-2-1-3-8(9)5-6/h1-3,5H,4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBULFLYPLSCKRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![11-[3-(dimethylamino)propyl]-5H-benzo[b][1,4]benzodiazepin-6-one](/img/structure/B77058.png)



